Cas no 3069-33-8 (1,2-Ethanediamine,N1-[3-(methoxydimethylsilyl)propyl]-)

1,2-Ethanediamine,N1-[3-(methoxydimethylsilyl)propyl]- structure
3069-33-8 structure
Product Name:1,2-Ethanediamine,N1-[3-(methoxydimethylsilyl)propyl]-
CAS No:3069-33-8
MF:C8H22N2OSi
MW:190.35858297348
CID:311209
PubChem ID:76484
Update Time:2025-04-19

1,2-Ethanediamine,N1-[3-(methoxydimethylsilyl)propyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1-[3-(methoxydimethylsilyl)propyl]-
    • N'-[3-[methoxy(dimethyl)silyl]propyl]ethane-1,2-diamine
    • N-(3-(Methoxydimethylsilyl)propyl)ethylenediamine
    • N-{3-[methoxy(dimethyl)silyl]propyl}ethane-1,2-diamine
    • EINECS 221-337-1
    • N'-(3-(METHOXY(DIMETHYL)SILYL)PROPYL)ETHANE-1,2-DIAMINE
    • UNII-M5PR8C2DBH
    • M5PR8C2DBH
    • N-[3-(METHOXYDIMETHYLSILYL)PROPYL]ETHYLENEDIAMINE
    • SCHEMBL978206
    • 1,2-ETHANEDIAMINE, N1-(3-(METHOXYDIMETHYLSILYL)PROPYL)-
    • 3069-33-8
    • DTXSID30184721
    • N1-(3-(METHOXYDIMETHYLSILYL)PROPYL)-1,2-ETHANEDIAMINE
    • NS00045614
    • ETHYLENEDIAMINE, N-(3-(METHOXYDIMETHYLSILYL)PROPYL)-
    • Inchi: 1S/C8H22N2OSi/c1-11-12(2,3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3
    • InChI Key: GDYNEEHLNBYCLY-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(CCCNCCN)OC

Computed Properties

  • Exact Mass: 190.15026
  • Monoisotopic Mass: 190.15
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.3A^2

Experimental Properties

  • Density: 0.884
  • Boiling Point: 233.8°Cat760mmHg
  • Flash Point: 95.2°C
  • Refractive Index: 1.439
  • PSA: 47.28
  • LogP: 1.86750
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